molecular formula C16H15N3O4 B5532505 N'-(3-methoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide

N'-(3-methoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide

Cat. No. B5532505
M. Wt: 313.31 g/mol
InChI Key: VGTKWQSAKMYVFW-GZTJUZNOSA-N
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Description

N'-(3-methoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide is a compound that has garnered interest in various scientific fields due to its unique chemical and physical properties. This compound belongs to the class of Schiff bases, known for their diverse applications in chemistry.

Synthesis Analysis

The synthesis of similar Schiff bases typically involves the condensation reaction of aldehydes with hydrazides. For instance, (E)-N′-(4-nitrobenzylidene)-2-(1-(4-methoxyphenyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)acetohydrazide was synthesized and characterized using techniques like IR, NMR, Mass spectral data, and X-ray crystallography (Somagond et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray diffraction. They typically crystallize in specific systems like monoclinic crystal systems with defined unit cell dimensions. For instance, a similar compound crystallized in the monoclinic system with specific cell dimensions and stabilized by intermolecular hydrogen bonds (Somagond et al., 2018).

Chemical Reactions and Properties

Schiff bases like this compound participate in various chemical reactions due to the presence of reactive functional groups. They often exhibit interesting properties like hydrogen bonding and π···π interactions, contributing to their stability and reactivity.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are typically characterized using methods like thermal analysis (TGA/DTA) and single crystal X-ray diffraction. These properties are influenced by the specific substituents and the molecular configuration of the compound.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are often explored through spectroscopic methods and theoretical calculations like density functional theory (DFT). Schiff bases exhibit properties like strong urease inhibitory activities, as demonstrated in studies of similar compounds (Sheng et al., 2015).

properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-23-15-4-2-3-13(9-15)11-17-18-16(20)10-12-5-7-14(8-6-12)19(21)22/h2-9,11H,10H2,1H3,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTKWQSAKMYVFW-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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